2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with methoxy, phenylsulfonyl, and pyrrolidinylsulfonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The phenylsulfonyl and pyrrolidinylsulfonyl groups are then introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl groups can be reduced to sulfides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The methoxy and pyrrolidinylsulfonyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(phenylsulfonyl)phenyl)benzamide: Lacks the methoxy and pyrrolidinylsulfonyl groups, resulting in different chemical properties.
2-methoxy-N-(4-(phenylsulfonyl)phenyl)benzamide:
N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the methoxy group, which may influence its solubility and biological activity.
Uniqueness
2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of both methoxy and pyrrolidinylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)phenyl]-2-methoxy-5-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S2/c1-32-23-14-13-21(34(30,31)26-15-5-6-16-26)17-22(23)24(27)25-18-9-11-20(12-10-18)33(28,29)19-7-3-2-4-8-19/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMABPYCWKXDUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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